Angiotensin IV

説明

特性

IUPAC Name |

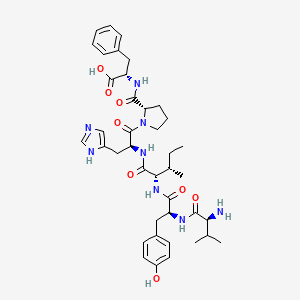

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54N8O8/c1-5-24(4)34(47-35(50)29(44-37(52)33(41)23(2)3)18-26-13-15-28(49)16-14-26)38(53)45-30(20-27-21-42-22-43-27)39(54)48-17-9-12-32(48)36(51)46-31(40(55)56)19-25-10-7-6-8-11-25/h6-8,10-11,13-16,21-24,29-34,49H,5,9,12,17-20,41H2,1-4H3,(H,42,43)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H,55,56)/t24-,29-,30-,31-,32-,33-,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBGWDDCOJYQGY-KOQODJNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54N8O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347717 |

Source

|

| Record name | Angiotensin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Angiotensin IV | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23025-68-5, 12676-15-2 |

Source

|

| Record name | Angiotensin II, des-asp(1)-des-arg(2)-ile(5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023025685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Angiotensin IV | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Emergence of a Novel Player in the Renin-Angiotensin System: The Discovery and Historical Context of Angiotensin IV

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the discovery and historical context of Angiotensin IV (Ang IV), a bioactive peptide fragment of the renin-angiotensin system (RAS). Once considered an inactive metabolite, Ang IV has emerged as a significant modulator of a variety of physiological processes, particularly in the central nervous system and renal system. This document details the key experiments, methodologies, and conceptual shifts that led to the identification of Ang IV's unique biological functions and its dedicated receptor, the AT4 receptor, later identified as insulin-regulated aminopeptidase (B13392206) (IRAP).

From Inactive Fragment to Bioactive Peptide: A Paradigm Shift

The classical understanding of the renin-angiotensin system centered on the potent vasoconstrictor, Angiotensin II (Ang II), and its role in blood pressure regulation. For decades, shorter fragments of Ang II, such as the (3-8) hexapeptide, were largely dismissed as inactive degradation products. The turning point in this narrative came in the late 1980s and early 1990s, driven by the pioneering work of researchers like Joseph W. Harding and J.W. Wright. Their investigations revealed that this fragment, which they would later term this compound, possessed distinct biological activities and bound to a novel receptor site, fundamentally altering the landscape of RAS research.

A pivotal 1992 publication by Swanson et al. marked a significant breakthrough by reporting the discovery of a unique and high-affinity binding site for the Ang II(3-8) fragment in various tissues.[1] This binding site was pharmacologically distinct from the well-characterized AT1 and AT2 receptors, signaling the existence of a new angiotensin receptor subtype.[1]

Key Milestones in the Discovery of this compound

The journey to understanding this compound was not a single event but a series of crucial discoveries that progressively unveiled its significance.

-

Early 1990s: Identification of a Novel Binding Site: Researchers Harding, Wright, and their colleagues were instrumental in demonstrating that the Angiotensin II (3-8) fragment bound with high affinity to a specific site in the brain and peripheral tissues.[1] This site was insensitive to classical Ang II receptor antagonists, providing strong evidence for a new receptor.

-

1995: Formal Naming Convention: The IUPHAR Nomenclature Committee formally designated the Angiotensin II (3-8) fragment as this compound and its receptor as the AT4 receptor, solidifying its place within the RAS.[2]

-

Mid-1990s: Elucidation of Physiological Functions: Subsequent research focused on the physiological roles of the Ang IV/AT4 system. Studies revealed its involvement in cognitive functions, particularly learning and memory, as well as in regulating cerebral and renal blood flow.[3]

-

2001: Molecular Identification of the AT4 Receptor: A major leap in understanding the AT4 receptor came with its molecular identification as insulin-regulated aminopeptidase (IRAP), a transmembrane enzyme.[2] This discovery opened new avenues for investigating the signaling mechanisms of this compound.

Experimental Protocols: The Methodologies that Uncovered this compound

The characterization of this compound and its receptor relied on a combination of meticulous experimental techniques.

Radioligand Binding Assays

The initial identification of the AT4 receptor was achieved through radioligand binding assays. These experiments were crucial in demonstrating the specific, saturable, and high-affinity binding of Ang IV to its receptor and in differentiating it from AT1 and AT2 receptors.

Typical Protocol:

-

Tissue Preparation: Membranes were prepared from various tissues (e.g., guinea pig hippocampus, bovine adrenal cortex) through homogenization and centrifugation.

-

Radioligand: 125I-labeled this compound was commonly used as the radioligand.

-

Incubation: Tissue membranes were incubated with the radioligand in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.2% bovine serum albumin, and protease inhibitors) at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Competition Assays: To determine the specificity of binding, competition experiments were performed by co-incubating the radioligand and tissue membranes with increasing concentrations of unlabeled Ang IV or other angiotensin peptides and receptor antagonists.

-

Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters was measured using a gamma counter to determine the amount of bound ligand.

Passive Avoidance Task

To investigate the role of this compound in learning and memory, researchers employed behavioral assays such as the passive avoidance task. This task assesses an animal's ability to learn and remember an association between a specific environment and an aversive stimulus.

Typical Protocol:

-

Apparatus: A two-chambered apparatus was used, consisting of a brightly lit "safe" compartment and a dark "shock" compartment connected by a door.

-

Training (Acquisition): A rodent was placed in the lit compartment. Upon entering the dark compartment, the door was closed, and a mild foot shock was delivered.

-

Drug Administration: this compound or saline (as a control) was administered intracerebroventricularly (ICV) at various time points before or after the training session.

-

Testing (Retention): At a later time (e.g., 24 hours), the animal was returned to the lit compartment, and the latency to enter the dark compartment was measured. A longer latency was interpreted as better retention of the aversive memory.

Quantitative Data from Early Studies

The following tables summarize key quantitative data from the seminal studies that characterized the binding and physiological effects of this compound.

| Ligand | Tissue/Cell Line | Binding Affinity (Kd/Ki, nM) | Reference |

| 125I-Angiotensin IV | Guinea Pig Hippocampus | ~1.5 nM (Kd) | Harding et al., 1992 |

| This compound | Bovine Adrenal Membranes | ~3.7 nM (IC50) | Swanson et al., 1992[1] |

| Angiotensin II | Bovine Adrenal Membranes | >1000 nM (IC50) | Swanson et al., 1992[1] |

| Angiotensin III | Bovine Adrenal Membranes | >1000 nM (IC50) | Swanson et al., 1992[1] |

| Losartan (AT1 antagonist) | Bovine Adrenal Membranes | No significant displacement | Swanson et al., 1992[1] |

| PD123177 (AT2 antagonist) | Bovine Adrenal Membranes | No significant displacement | Swanson et al., 1992[1] |

| Table 1: Early Binding Affinity Data for the AT4 Receptor. |

| Experimental Model | Treatment | Observed Effect | Reference |

| Rat (Passive Avoidance Task) | ICV this compound | Increased latency to enter the dark chamber (improved memory retention) | Wright et al., 1993 |

| Anesthetized Rats | Intra-arterial this compound | Increased renal cortical blood flow | Handa et al., 1996 |

| Table 2: Early Physiological Effects of this compound. |

Signaling Pathways and Experimental Workflows

The identification of the AT4 receptor as insulin-regulated aminopeptidase (IRAP) revealed a unique signaling mechanism distinct from the G-protein coupled receptors of the classical RAS.

Caption: this compound signaling through the AT4 receptor (IRAP).

The binding of this compound to an allosteric site on IRAP is thought to inhibit its enzymatic activity, preventing the breakdown of other endogenous peptides. This may lead to the potentiation of their effects. Additionally, Ang IV binding may induce a conformational change in IRAP, triggering intracellular signaling cascades.

Caption: Experimental workflow for the discovery of this compound's function.

Conclusion

The discovery of this compound and its AT4 receptor represents a significant evolution in our understanding of the Renin-Angiotensin System. It transformed the perception of Ang II metabolism from a simple inactivation pathway to a cascade that generates further bioactive peptides with unique functions. The elucidation of the Ang IV/AT4 system has opened up new therapeutic avenues for cognitive disorders and diseases related to vascular and renal dysfunction. Continued research into the intricate signaling mechanisms and physiological roles of this once-overlooked peptide promises to yield further insights and novel drug development opportunities.

References

The Synthesis of Angiotensin IV: A Technical Guide for Researchers

An In-depth Exploration of the Enzymatic Cascade from Angiotensinogen (B3276523) to a Key Neuromodulator

This technical guide provides a comprehensive overview of the synthesis pathway of Angiotensin IV (Ang IV), a hexapeptide with significant roles in cognitive function and cardiovascular regulation. Tailored for researchers, scientists, and drug development professionals, this document details the enzymatic cascade, presents key quantitative data, outlines experimental protocols for pathway analysis, and visualizes the intricate molecular interactions involved.

The Core Synthesis Pathway: From Precursor to Bioactive Peptide

The generation of this compound is a multi-step enzymatic process originating from the precursor protein, angiotensinogen. This cascade involves a series of proteolytic cleavages by specific enzymes, each representing a potential point of therapeutic intervention.

A. Angiotensinogen to Angiotensin I: The pathway is initiated by the enzyme renin , an aspartyl protease primarily secreted by the juxtaglomerular cells of the kidney. Renin cleaves the N-terminal of angiotensinogen, a glycoprotein (B1211001) produced mainly in the liver, to yield the decapeptide Angiotensin I (Ang I) [1]. This initial step is the rate-limiting step of the entire renin-angiotensin system (RAS)[1].

B. Angiotensin I to Angiotensin II: Angiotensin I is subsequently converted to the octapeptide Angiotensin II (Ang II) by Angiotensin-Converting Enzyme (ACE) , a dipeptidyl carboxypeptidase found predominantly on the surface of endothelial cells, particularly in the lungs[1]. ACE removes the C-terminal dipeptide from Ang I.

C. Angiotensin II to Angiotensin III: The conversion of the potent vasoconstrictor Ang II to the heptapeptide (B1575542) Angiotensin III (Ang III) is catalyzed by Aminopeptidase (B13392206) A (APA) , also known as glutamyl aminopeptidase. APA cleaves the N-terminal aspartate residue from Angiotensin II[2][3].

D. Angiotensin III to this compound: The final step in the synthesis of this compound involves the action of Aminopeptidase N (APN) , also known as alanyl aminopeptidase. APN removes the N-terminal arginine residue from Angiotensin III to produce the hexapeptide This compound (Ang IV) , which has the amino acid sequence Val-Tyr-Ile-His-Pro-Phe.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and peptides in the this compound synthesis pathway. These values are essential for understanding the kinetics of the system and for designing experiments to study its components.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Source |

| Renin | Angiotensinogen | 0.5 - 5 µM | 3.8 s⁻¹ | 7.6 x 10⁵ - 7.6 x 10⁶ | [4] |

| ACE | Angiotensin I | 10 - 70 µM | - | 1.8 x 10⁵ | [5] |

| Aminopeptidase A (APA) | Angiotensin II | 0.13 mM | - | - | [2] |

| Aminopeptidase N (APN) | Angiotensin III | 0.24 mM | - | - | [2] |

Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition.

Table 2: Angiotensin Peptide Concentrations in Different Tissues

| Peptide | Tissue | Concentration | Source |

| Angiotensin II | Rat Kidney Cortex (Interstitial Fluid) | 3.07 ± 0.43 nmol/L | [6][7][8] |

| Angiotensin II | Rat Brain (Hypothalamus) | 18 ± 3 fmol/g | [9] |

| Angiotensin III | Rat Kidney | 528 ± 107 pg/g | [10] |

| Angiotensin III | Human Brain (Mid-frontal cortex) | Significantly higher in AD | [11] |

| This compound | Rat Brain | 10.7 ± 2.2 pg/g (total Ang peptides) | [12] |

Note: Peptide concentrations can vary significantly based on the physiological state of the organism and the specific microenvironment within the tissue.

Table 3: Inhibitor Affinity (IC50 and Ki Values)

| Enzyme | Inhibitor | IC50 | Ki | Source |

| Renin | Aliskiren | 0.6 nM | - | [13] |

| Renin | Zankiren | 1.1 nM | - | [14] |

| ACE | Captopril | 1.79 - 15.1 nM | - | [15] |

| ACE | Enalaprilat | 2.4 nM | 0.2 nM | [13] |

| ACE | Lisinopril | 1.1 nM | 0.1 nM | [13] |

| Aminopeptidase A (APA) | EC33 | - | 0.29 µM | [16] |

| Aminopeptidase N (APN) | Bestatin | - | 31.59 µM | [17] |

| Aminopeptidase N (APN) | PC18 | - | 0.008 µM | [16] |

Note: IC50 and Ki values are dependent on the assay conditions and the substrate used.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core synthesis pathway of this compound, an alternative pathway, and a typical experimental workflow for quantifying angiotensin peptides.

Core Synthesis Pathway of this compound

Alternative Chymase Pathway for Angiotensin II Formation

Experimental Workflow for Angiotensin Peptide Quantification by LC-MS/MS

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound synthesis pathway.

Renin Activity Assay (Fluorometric FRET-based)

This protocol describes a method to measure renin activity using a Fluorescence Resonance Energy Transfer (FRET)-based substrate.

A. Reagents and Materials:

-

Renin enzyme standard

-

Fluorogenic renin substrate (FRET peptide)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader with kinetic read capabilities

B. Procedure:

-

Prepare Reagents: Thaw all components to room temperature before use. Prepare serial dilutions of the renin standard in Assay Buffer to generate a standard curve.

-

Reaction Setup: Add 50 µL of Assay Buffer to each well. Add 10 µL of renin standard or sample to the appropriate wells.

-

Initiate Reaction: Add 40 µL of the FRET substrate solution to each well.

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 540/590 nm for a TF3/TQ3 FRET peptide)[18].

-

Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve). Plot the rate of fluorescence increase against the renin concentration to generate a standard curve. Determine the renin activity in the samples from the standard curve.

ACE Activity Assay (Fluorometric)

This protocol outlines a fluorometric assay for ACE activity based on the cleavage of a synthetic substrate and subsequent reaction with o-phthaldialdehyde (OPA).

A. Reagents and Materials:

-

ACE enzyme (e.g., from rabbit lung)

-

Hippuryl-His-Leu-OH (HHL) substrate

-

Assay Buffer (100 mM Borate Buffer, 300 mM NaCl, pH 8.3)

-

o-phthaldialdehyde (OPA) reagent

-

2-mercaptoethanol

-

0.34 M NaOH (Stop Solution 1)

-

3 M HCl (Stop Solution 2)

-

96-well microplate

-

Fluorescence plate reader

B. Procedure:

-

Reaction Setup: In a 96-well plate, add 25 µL of sample or ACE standard.

-

Pre-incubation: Pre-incubate the plate at 37°C for 20 minutes[13].

-

Initiate Enzymatic Reaction: Add 10 µL of 7 mM HHL substrate to each well[13].

-

Enzymatic Incubation: Incubate the plate at 37°C for 2 hours[13].

-

Stop Enzymatic Reaction: Terminate the reaction by adding 150 µL of 0.34 M NaOH to each well[13].

-

Labeling Reaction: Add 10 µL of OPA reagent to each well and incubate at room temperature for 10 minutes, protected from light[13].

-

Stop Labeling Reaction: Stop the labeling reaction by adding 50 µL of 3 M HCl[13].

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~535 nm[13].

-

Data Analysis: The fluorescence intensity is directly proportional to the ACE activity.

Aminopeptidase N Activity Assay (Colorimetric)

This protocol describes a colorimetric assay for Aminopeptidase N (APN) activity using L-Leucine p-Nitroanilide as a substrate.

A. Reagents and Materials:

-

APN enzyme

-

L-Leucine p-Nitroanilide

-

Tricine Buffer (e.g., 200 mM, pH 8.0)

-

96-well microplate

-

Spectrophotometer or microplate reader

B. Procedure:

-

Prepare Reaction Mixture: Prepare a reaction cocktail containing 20 mM Tricine buffer and 0.18 mM L-Leucine p-Nitroanilide.

-

Reaction Setup: Add 90 µL of the reaction cocktail to each well of a 96-well plate.

-

Initiate Reaction: Add 10 µL of the APN enzyme solution or sample to the wells. For the blank, add 10 µL of enzyme diluent.

-

Measurement: Immediately mix and record the increase in absorbance at 405 nm for approximately 5 minutes at 25°C.

-

Data Analysis: Calculate the rate of change in absorbance per minute (ΔA405nm/min) from the linear portion of the curve. The enzyme activity is proportional to this rate.

Quantification of Angiotensin Peptides by LC-MS/MS

This protocol provides a general framework for the quantification of angiotensin peptides in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A. Sample Preparation:

-

Tissue Homogenization: Homogenize tissue samples (e.g., kidney cortex) in an appropriate buffer containing protease inhibitors on ice.

-

Protein Precipitation: Precipitate proteins from the homogenate or plasma sample using a suitable method (e.g., addition of acetonitrile).

-

Solid Phase Extraction (SPE): Use a C18 SPE cartridge to enrich and clean up the angiotensin peptides.

-

Condition the cartridge with methanol (B129727) followed by water.

-

Load the sample.

-

Wash the cartridge with a low percentage of organic solvent to remove salts and other polar impurities.

-

Elute the peptides with a higher percentage of organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

-

Dry and Reconstitute: Dry the eluate under vacuum and reconstitute in the initial mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to separate the peptides. For example, 5% to 60% B over 10 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Select specific precursor-to-product ion transitions for each angiotensin peptide and their stable isotope-labeled internal standards. For example:

-

Angiotensin II: m/z 523.8 -> 684.4

-

Angiotensin III: m/z 467.3 -> 585.3

-

This compound: m/z 425.3 -> 528.3 (Note: These are example transitions and should be optimized for the specific instrument used).

-

-

C. Data Analysis:

-

Peak Integration: Integrate the peak areas of the MRM transitions for each analyte and internal standard.

-

Quantification: Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Calculate the concentration of the angiotensin peptides in the samples from this standard curve.

Conclusion

This technical guide provides a detailed overview of the this compound synthesis pathway, from its origin in angiotensinogen to the final bioactive hexapeptide. By presenting key quantitative data, detailed experimental protocols, and clear visual representations of the involved pathways, this document aims to serve as a valuable resource for researchers in the fields of neuroscience, cardiovascular biology, and drug development. A thorough understanding of this enzymatic cascade is crucial for the development of novel therapeutic strategies targeting the renin-angiotensin system and its downstream effectors.

References

- 1. unige.ch [unige.ch]

- 2. Aminopeptidase A is angiotensinase A. II. Biochemical studies on aminopeptidase A and M in rat kidney homogenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Enzymatic properties of human aminopeptidase A. Regulation of its enzymatic activity by calcium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. scilit.com [scilit.com]

- 9. Chymase Dependent Pathway of Angiotensin II Generation and Rapeseed Derived Peptides for Antihypertensive Treatment of Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Angiotensin-III is Increased in Alzheimer's Disease in Association with Amyloid-β and Tau Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. biosyn.com [biosyn.com]

- 15. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aminopeptidase A inhibitors as potential central antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. content.abcam.com [content.abcam.com]

An In-depth Technical Guide to Angiotensin IV: Chemical Structure, Peptide Sequence, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Angiotensin IV (Ang IV), a bioactive hexapeptide with significant implications in neuroscience and renal physiology. This document details its chemical properties, peptide sequence, and its interaction with its primary receptor, the insulin-regulated aminopeptidase (B13392206) (IRAP), also known as the AT4 receptor. Detailed experimental protocols and a summary of quantitative data are provided to support further research and drug development efforts in this area.

This compound: Chemical Identity and Structure

This compound is a hexapeptide fragment derived from the potent vasoconstrictor Angiotensin II. It is formed by the enzymatic cleavage of the N-terminal aspartic acid and arginine residues from Angiotensin II.

Peptide Sequence: The amino acid sequence of this compound is Val-Tyr-Ile-His-Pro-Phe .[1][2]

Chemical Formula: C₄₀H₅₄N₈O₈

Molecular Weight: 774.92 g/mol

The structure of this compound is critical for its biological activity, with the N-terminal valine residue and the C-terminal phenylalanine residue playing key roles in its binding to the AT4 receptor.

Quantitative Data: Receptor Binding and Inhibitory Potency

The biological effects of this compound are primarily mediated through its interaction with the AT4 receptor, which has been identified as the enzyme insulin-regulated aminopeptidase (IRAP).[1][3][4] this compound acts as a competitive inhibitor of IRAP.[5] The following table summarizes key quantitative data from various in vitro studies.

| Parameter | Value | Cell/Tissue Type | Radioligand | Reference |

| IC₅₀ | 32 nM | HEK 293T cells transfected with IRAP | [¹²⁵I]Nle¹-Angiotensin IV | [1][3] |

| IC₅₀ | 540 nM | Recombinant human IRAP | - | [6] |

| Kᵢ | 62 nM | - | - | [7] |

| K🇦 | 1.8 nM | Bovine heart | - | [8] |

Experimental Protocols

Radioligand Binding Assay for AT4 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of compounds for the AT4 receptor (IRAP).

Materials:

-

Membrane Preparation: Brain tissue (e.g., hippocampus, cortex) or cells expressing the AT4 receptor (e.g., HEK293-AT4).

-

Radioligand: [¹²⁵I]-Angiotensin IV or a stable analog like [¹²⁵I]Nle¹-Angiotensin IV.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: High concentration of unlabeled this compound (e.g., 1 µM).

-

Test Compounds: Serial dilutions of the compounds of interest.

-

GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation (typically 10-50 µg protein).

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of test compound dilution, 50 µL of radioligand, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 25°C) for 60-120 minutes to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked GF/C filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer.

-

Counting: Dry the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K🇦), where [L] is the concentration of the radioligand and K🇦 is its dissociation constant.

IRAP Enzymatic Activity Assay

This protocol measures the inhibition of IRAP enzymatic activity by this compound or other test compounds.

Materials:

-

Enzyme Source: Recombinant human IRAP or membrane preparations containing IRAP.

-

Substrate: Leucine-p-nitroanilide (L-pNA) or another suitable fluorogenic or chromogenic substrate.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Serial dilutions of this compound or other inhibitors.

-

Microplate reader.

Procedure:

-

Assay Setup: In a 96-well plate, add 50 µL of the enzyme solution to each well.

-

Add 50 µL of the test compound dilutions or assay buffer (for control wells).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 100 µL of the pre-warmed substrate solution to each well.

-

Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the substrate used.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC₅₀ value.

Morris Water Maze for Cognitive Enhancement Assessment

This protocol outlines the Morris water maze test, a widely used behavioral assay to assess spatial learning and memory in rodents, which can be used to evaluate the cognitive-enhancing effects of this compound.[9][10][11]

Materials:

-

Circular pool (typically 1.5-2 m in diameter) filled with water made opaque with non-toxic paint.

-

Escape platform submerged just below the water surface.

-

Visual cues placed around the room.

-

Video tracking system to record the animal's swim path and latency to find the platform.

-

Test animals: Rats or mice.

-

This compound solution for administration (e.g., intracerebroventricular or peripheral injection).

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

-

Pre-training (Visible Platform): For one or two days, train the animals to find a visible platform. This ensures the animals are not visually impaired and can learn the basic task of escaping the water.

-

Acquisition Phase (Hidden Platform):

-

Administer this compound or vehicle to the animals according to the study design.

-

Place the animal into the pool at one of four randomized starting positions.

-

Allow the animal to swim and find the hidden platform for a maximum of 60 or 90 seconds.

-

If the animal finds the platform, allow it to remain there for 15-30 seconds.

-

If the animal does not find the platform within the time limit, gently guide it to the platform.

-

Conduct 4 trials per day for 4-5 consecutive days. Record the escape latency and swim path for each trial.

-

-

Probe Trial: On the day after the last acquisition trial, remove the platform from the pool.

-

Place the animal in the pool and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

-

Data Analysis: Analyze the escape latencies during the acquisition phase to assess learning. Analyze the time spent in the target quadrant during the probe trial to assess memory retention.

Signaling Pathways

The interaction of this compound with IRAP is thought to elicit its biological effects through several potential mechanisms. One prominent hypothesis involves the modulation of the PI3K/Akt signaling pathway, which is a key regulator of cell growth, survival, and metabolism.[2][12][13][14] Inhibition of IRAP by this compound may lead to an increase in the availability of substrates that activate this pathway.

A significant downstream effect of this pathway is the translocation of the glucose transporter type 4 (GLUT4) to the cell membrane, particularly in neurons.[4][15][16] This enhanced glucose uptake is believed to be a key mechanism underlying the cognitive-enhancing effects of this compound.[4]

Below are Graphviz diagrams illustrating the proposed signaling pathway and the experimental workflow for a radioligand binding assay.

Caption: Proposed signaling pathway of this compound.

Caption: Experimental workflow for a radioligand binding assay.

References

- 1. Evidence that the this compound (AT(4)) receptor is the enzyme insulin-regulated aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Ca2+/PI3K/Akt/eNOS/NO Pathway in Astragaloside IV–Induced Inhibition of Endothelial Inflammation Triggered by Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The this compound/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Angiotensin AT4 ligands are potent, competitive inhibitors of insulin regulated aminopeptidase (IRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Discovery of Inhibitors of Insulin-Regulated Aminopeptidase as Cognitive Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound interacts with a juxtamembrane site on AT(4)/IRAP suggesting an allosteric mechanism of enzyme modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cognitive enhancing effect of angiotensin-converting enzyme inhibitors and angiotensin receptor blockers on learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mmpc.org [mmpc.org]

- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Akt is a major downstream target of PI3-kinase involved in angiotensin II-induced proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GLUT4 - Wikipedia [en.wikipedia.org]

- 16. Role of GLUT4 on angiotensin 2-induced systemic and renal hemodynamics - PMC [pmc.ncbi.nlm.nih.gov]

Angiotensin IV in the Central Nervous System: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin IV (Ang IV), a hexapeptide fragment of Angiotensin II, has emerged as a significant neuromodulator within the central nervous system (CNS), exhibiting a range of effects from cognitive enhancement to neuroprotection. Once considered an inactive metabolite, Ang IV is now recognized for its distinct physiological functions, mediated by a unique receptor system. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's actions in the CNS. It details the primary and secondary receptor targets, downstream signaling cascades, and the subsequent physiological responses. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying Ang IV's effects, and provides visual representations of its signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Core Concepts: Receptors and Primary Mechanisms

The central dogma of this compound's action revolves around its interaction with specific binding sites, now understood to be more complex than a single receptor entity.

The AT4 Receptor: Insulin-Regulated Aminopeptidase (B13392206) (IRAP)

The primary high-affinity binding site for this compound is designated as the AT4 receptor.[1][2] Extensive research has identified this receptor as the transmembrane enzyme, Insulin-Regulated Aminopeptidase (IRAP) , also known as oxytocinase or placental leucine (B10760876) aminopeptidase.[1][3] this compound and other AT4 ligands, such as LVV-hemorphin-7, act as competitive inhibitors of IRAP's catalytic activity.[4][5]

The prevailing hypothesis for Ang IV's cognitive-enhancing effects through IRAP inhibition is the prolonged action of other neuropeptides that are substrates for IRAP.[6][7] These include peptides implicated in learning and memory, such as oxytocin, vasopressin, and enkephalins.[6] By inhibiting their degradation, Ang IV effectively increases their local concentrations and duration of action in the synaptic cleft.

Another proposed mechanism linked to IRAP is the modulation of glucose uptake in neurons. IRAP is co-localized with the GLUT4 glucose transporter in intracellular vesicles.[6][7] Inhibition of IRAP by this compound may facilitate the translocation of GLUT4 to the neuronal membrane, thereby enhancing glucose uptake, a process vital for the high energy demands of cognitive functions like learning and memory.[6][8]

The c-Met Receptor: A Secondary Target

More recent evidence has identified the hepatocyte growth factor (HGF) receptor, c-Met , as another functional target for this compound and its analogs.[9][10] Divalinal-AngIV, a known AT4 receptor antagonist, has been shown to be a potent inhibitor of the HGF/c-Met system.[11][12] This interaction appears to be crucial for the synaptogenic and procognitive effects of some Ang IV-derived peptides.[10] Activation of the c-Met receptor by Ang IV analogs, in concert with HGF, can trigger downstream signaling cascades involved in neuronal growth and plasticity.[3][10]

Quantitative Data: Binding Affinities and Physiological Responses

The following tables summarize key quantitative data from various studies, providing a comparative overview of the potency of this compound and related compounds, as well as their physiological effects.

Table 1: Inhibitory Potency of this compound and Analogs on IRAP

| Compound | Inhibition Constant (Ki) | IC50 | Species/System | Reference |

| This compound | 62 nM | 32 nM | Recombinant Human IRAP in HEK 293T cells | [8][13] |

| LVV-hemorphin-7 | 56 - 620 nM | 140 nM | Recombinant Human IRAP / Ovine tissues | [4][5][13] |

| Nle¹-Ang IV | - | - | - | |

| Divalinal-Ang IV | Competitive Inhibitor | - | Recombinant Human IRAP | [11] |

| HFI-437 (non-peptidic) | 20 nM | - | - | [13] |

| AL-40 (IVDE77) | 1.7 nM | - | - | [13] |

| [Cys⁴, Cys⁶]Ang IV | 26 nM | - | - | [8] |

Table 2: Effects of this compound on Cerebral Blood Flow (CBF)

| Treatment | Dose | Change in CBF | Animal Model | Reference |

| This compound Infusion | 100 pmol/min | +30% | Anesthetized Sprague-Dawley Rats | [14] |

| This compound (i.v.) | 1 µg/kg/min | Increase from 45% to 84% of baseline | Rats with experimental subarachnoid hemorrhage | [15] |

| Angiotensin II Infusion | 0.1 pmol/min | -23% | Anesthetized Sprague-Dawley Rats | [14] |

| Ang II + Losartan (AT1 antagonist) | - | Blocked CBF reduction | Anesthetized Sprague-Dawley Rats | [14] |

| Ang IV + Divalinal-AngIV | - | Abolished Ang IV-induced CBF increase | Anesthetized Sprague-Dawley Rats | [14] |

Table 3: Cognitive Enhancement Effects of this compound

| Task | Treatment/Dose | Effect | Animal Model | Reference |

| Passive Avoidance | 1 nmol (icv) | Enhanced recall | Rats | [16] |

| Object Recognition | 0.47 mg/kg | Increased exploration of novel object by ~30% | DBA2 Mice | [16] |

| Morris Water Maze | 1 nmol (icv) | No effect on acquisition rate, but increased ryanodine (B192298) binding | Wistar Rats | [17] |

| Spatial Working Memory | Nle¹-Ang IV, dihexa, LVV-hemorphin-7 | Improved performance in models of cognitive deficit | Rodents | [2][12] |

| Passive Avoidance | This compound (5 µg/kg, s.c.) | Slightly improved performance (not statistically significant) | Streptozotocin-induced diabetic rats | [18] |

Signaling Pathways

The physiological effects of this compound are a consequence of intricate signaling cascades initiated by its binding to IRAP and c-Met.

IRAP Inhibition Pathway

Binding of this compound to the catalytic site of IRAP inhibits its aminopeptidase activity. This leads to two primary downstream consequences: the potentiation of other neuropeptides and the modulation of cellular glucose uptake.

c-Met Activation Pathway

This compound and its analogs can act as allosteric modulators of the c-Met receptor, augmenting its activation by its endogenous ligand, HGF. This leads to the initiation of distinct downstream pathways that regulate neuronal structure and function.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanism of action of this compound in the CNS.

IRAP Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of IRAP.

-

Objective: To determine the inhibitory constant (Ki or IC50) of a test compound for IRAP.

-

Materials:

-

Recombinant human IRAP (from transfected cells, e.g., HEK293).

-

Fluorogenic substrate (e.g., Leucine-β-naphthylamide or L-Leucine-7-amido-4-methylcoumarin).

-

Test compound (e.g., this compound).

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5).

-

96-well microplate and plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add the recombinant IRAP enzyme to each well of the microplate.

-

Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and Km are known.

-

Morris Water Maze (for Spatial Learning and Memory)

This is a widely used behavioral test to assess spatial learning and memory in rodents.[19][20]

-

Objective: To evaluate the effect of this compound on the acquisition and retention of spatial memory.

-

Apparatus: A circular pool (water maze) filled with opaque water, containing a hidden escape platform. Distal cues are placed around the room for spatial navigation.

-

Procedure:

-

Acquisition Phase:

-

Rats are given multiple trials per day for several consecutive days.

-

For each trial, the rat is placed in the water at one of four starting positions and allowed to swim until it finds the hidden platform.

-

If the rat does not find the platform within a set time (e.g., 60 seconds), it is guided to it.

-

The time taken to reach the platform (escape latency) and the path taken are recorded.

-

This compound or vehicle is administered (e.g., intracerebroventricularly) at a specified time relative to the training sessions.

-

-

Probe Trial (Retention Test):

-

24 hours after the last training session, the platform is removed from the pool.

-

The rat is allowed to swim freely for a set duration (e.g., 60 seconds).

-

The time spent in the quadrant where the platform was previously located is measured. A preference for the target quadrant indicates spatial memory retention.

-

-

-

Data Analysis: Escape latency across training days, and time spent in the target quadrant during the probe trial are compared between treatment groups.

Laser-Doppler Flowmetry (for Cerebral Blood Flow)

This technique allows for the continuous, real-time measurement of relative changes in cerebral blood flow.[21][22]

-

Objective: To measure changes in cerebral blood flow in response to this compound administration.

-

Apparatus: Laser-Doppler flowmeter with a probe, stereotaxic frame for animal positioning.

-

Procedure:

-

The animal (typically a rat or mouse) is anesthetized and placed in a stereotaxic frame.

-

A small area of the skull is thinned or a craniotomy is performed over the brain region of interest (e.g., cortex).

-

The laser-Doppler probe is positioned over the thinned skull or dura mater to measure blood flow in the underlying microvasculature.

-

A baseline blood flow reading is established.

-

This compound or a control solution is administered (e.g., via internal carotid artery infusion or intravenously).

-

Changes in cerebral blood flow are continuously recorded and expressed as a percentage change from the baseline.

-

-

Data Analysis: The magnitude and duration of the change in cerebral blood flow following treatment are quantified and compared between experimental groups.

In Vivo Long-Term Potentiation (LTP) Measurement

LTP is a form of synaptic plasticity that is widely considered a cellular correlate of learning and memory.[22][23]

-

Objective: To determine if this compound modulates synaptic plasticity in brain regions like the hippocampus.

-

Apparatus: Electrophysiology recording setup, stimulating and recording electrodes, stereotaxic frame.

-

Procedure:

-

Anesthetized animal is placed in a stereotaxic frame.

-

A stimulating electrode is placed in a presynaptic pathway (e.g., the perforant path in the hippocampus), and a recording electrode is placed in the corresponding postsynaptic area (e.g., the dentate gyrus).

-

Baseline synaptic responses (field excitatory postsynaptic potentials, fEPSPs) are recorded by delivering single-pulse stimuli.

-

This compound or vehicle is administered (e.g., via intracerebroventricular infusion).

-

LTP is induced by applying a high-frequency train of stimuli (tetanus) to the presynaptic pathway.

-

Post-tetanus fEPSPs are recorded for an extended period (e.g., 1-2 hours) to measure the potentiation of the synaptic response.

-

-

Data Analysis: The amplitude and slope of the fEPSPs before and after tetanus are measured. The degree of potentiation is compared between the this compound-treated and control groups. An enhancement of LTP by Ang IV was observed to be both dose and time-dependent.[21]

Conclusion and Future Directions

The mechanism of action of this compound in the central nervous system is multifaceted, primarily involving the inhibition of insulin-regulated aminopeptidase (IRAP) and the modulation of the c-Met receptor. These actions trigger a cascade of downstream events, including the potentiation of pro-cognitive neuropeptides, enhanced neuronal glucose uptake, and the promotion of synaptogenesis and dendritic growth. The culmination of these effects contributes to the observed improvements in learning, memory, and other CNS functions.

For drug development professionals, the this compound system, particularly IRAP and c-Met, represents promising targets for the development of novel therapeutics for cognitive disorders such as Alzheimer's disease and age-related memory decline. The development of small molecule, brain-penetrant inhibitors of IRAP or modulators of the c-Met pathway holds significant therapeutic potential.

Future research should continue to elucidate the intricate interplay between the IRAP and c-Met signaling pathways. Further investigation into the specific substrates of IRAP in different brain regions and their respective contributions to the cognitive effects of this compound is warranted. Additionally, a deeper understanding of the allosteric modulation of c-Met by Ang IV analogs could pave the way for the design of more specific and potent therapeutic agents. The continued exploration of this once-overlooked peptide and its signaling systems promises to yield valuable insights into the fundamental mechanisms of cognition and neuroprotection.

References

- 1. Characterization and function of the bovine kidney epithelial angiotensin receptor subtype 4 using this compound and divalinal this compound as receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cognitive benefits of this compound and angiotensin-(1-7): A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinct Intracellular Signaling Mediates C-MET Regulation of Dendritic Growth and Synaptogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of cognitive enhancers based on inhibition of insulin-regulated aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Brain Renin–Angiotensin System at the Intersect of Physical and Cognitive Frailty [frontiersin.org]

- 6. Cognitive-enhancing effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatocyte growth factor receptor - Wikipedia [en.wikipedia.org]

- 8. GluT4: a central player in hippocampal memory and brain insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Portal [rex.libraries.wsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The Hepatocyte Growth Factor/c-Met Antagonist, Divalinal-Angiotensin IV, Blocks the Acquisition of Methamphetamine Dependent Conditioned Place Preference in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Inhibitors of Insulin-Regulated Aminopeptidase as Cognitive Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in the Endogenous Brain Renin-Angiotensin System and Drugs Acting on It - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural Basis for Antigenic Peptide Recognition and Processing by Endoplasmic Reticulum (ER) Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ane.pl [ane.pl]

- 19. mdpi.com [mdpi.com]

- 20. Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids with Potential Biological Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound enhances LTP in rat dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The effects of this compound analogs on long-term potentiation within the CA1 region of the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Brain Renin–Angiotensin System as Novel and Potential Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Angiotensin IV Receptor (AT4): An In-depth Guide to its Identification, Characterization, and Core Functions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Angiotensin IV (AT4) receptor, a unique binding site within the renin-angiotensin system, has been definitively identified as the transmembrane enzyme Insulin-Regulated Aminopeptidase (B13392206) (IRAP). This discovery has pivoted the understanding of this compound's physiological roles from a mere metabolite of Angiotensin II to a significant neuromodulator and potential therapeutic target. This technical guide provides a comprehensive overview of the AT4 receptor/IRAP, detailing its identification, biochemical characterization, signaling pathways, and the experimental methodologies crucial for its study. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of targeting the AT4 receptor/IRAP system, particularly in the context of cognitive enhancement and metabolic regulation.

Identification and Molecular Characterization

The journey to identify the AT4 receptor began with the observation that this compound (Ang IV), the hexapeptide fragment of Angiotensin II, exhibited high-affinity binding to specific sites in the brain and peripheral tissues, distinct from the classical AT1 and AT2 receptors.[1] This binding was linked to various physiological effects, most notably improvements in learning and memory.[2]

A pivotal breakthrough came with the purification and sequencing of the protein responsible for this high-affinity Ang IV binding, which revealed its identity as Insulin-Regulated Aminopeptidase (IRAP), also known as placental leucine (B10760876) aminopeptidase (P-LAP) or oxytocinase.[1][3] IRAP is a type II transmembrane zinc-dependent metalloaminopeptidase.

Biochemical Properties

Biochemical studies have characterized the AT4 receptor/IRAP as a glycoprotein (B1211001) with a molecular weight of approximately 165 kDa.[4] However, a smaller isoform of around 150 kDa has been identified in the hippocampus.[4] The receptor is a single transmembrane protein with a large extracellular domain that contains the catalytic site and the Ang IV binding site.

Table 1: Molecular Characteristics of the AT4 Receptor (IRAP)

| Property | Description | Source(s) |

| Identity | Insulin-Regulated Aminopeptidase (IRAP) | [1][3] |

| Molecular Weight | ~165 kDa (a ~150 kDa isoform in hippocampus) | [4] |

| Structure | Type II transmembrane glycoprotein | |

| Subunit Composition | Appears to consist of multiple subunits | [4] |

| Key Feature | Zinc-dependent metalloaminopeptidase |

Ligand Binding and Pharmacology

The AT4 receptor/IRAP is characterized by its high affinity for this compound and other related peptides. The endogenous ligand LVV-hemorphin-7, a fragment of hemoglobin, also binds to this receptor with high affinity. A number of synthetic agonists and antagonists have been developed to probe the function of this receptor.

Table 2: Binding Affinities of Key Ligands for the AT4 Receptor (IRAP)

| Ligand | Type | Species/Tissue | Assay Type | Ki / IC50 (nM) | Source(s) |

| This compound | Agonist | Bovine Adrenal Membranes | Competition Binding | Ki: 2.63 ± 0.12 | [5] |

| HEK 293T cells (transfected with IRAP) | Competition Binding | IC50: 32 | [1] | ||

| LVV-hemorphin-7 | Agonist | HEK 293T cells (transfected with IRAP) | Competition Binding | IC50: 140 | [1] |

| [Nle1]AIV | Agonist | Bovine Adrenal Membranes | Competition Binding | Ki: 0.00359 ± 0.00051 | [6] |

| Divalinal-Ang IV | Antagonist | Rat Kidney | Competition Binding | Abolished 125I-Ang IV binding at 1 µM | [7] |

| LVVYP-H7 | IRAP Inhibitor | Rat PFC Pyramidal Neurons | Electrophysiology | Inhibited NMDA currents at 10-100 nM | [8] |

Signaling Pathways and Cellular Functions

The identification of the AT4 receptor as IRAP has led to several hypotheses regarding its mechanism of action. It is now understood that many of the effects of Ang IV are mediated through the inhibition of IRAP's enzymatic activity. However, evidence also suggests that IRAP can function as a receptor, transducing signals upon ligand binding.

Inhibition of IRAP's Enzymatic Activity

Ang IV and other AT4 receptor ligands act as competitive inhibitors of IRAP's aminopeptidase activity.[9] This inhibition can prolong the half-life of other neuropeptides that are substrates for IRAP, such as vasopressin and oxytocin, which are known to be involved in cognitive processes.[9]

Modulation of GLUT4 Trafficking

IRAP is co-localized with the glucose transporter GLUT4 in intracellular vesicles, particularly in insulin-responsive tissues like adipose and muscle cells. The binding of ligands to IRAP is thought to influence the trafficking of these GLUT4-containing vesicles to the plasma membrane, thereby affecting glucose uptake. This provides a potential link between the AT4 receptor system and metabolic regulation.

Neuronal Signaling and Synaptic Plasticity

The AT4 receptor/IRAP is highly expressed in brain regions critical for learning and memory, such as the hippocampus and neocortex.[8] Activation of the AT4 receptor has been shown to enhance long-term potentiation (LTP), a cellular correlate of learning and memory.[2] Furthermore, Ang IV has been demonstrated to modulate the activity of NMDA receptors, key players in synaptic plasticity.[8]

References

- 1. Evidence that the this compound (AT(4)) receptor is the enzyme insulin-regulated aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound enhances LTP in rat dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchportal.vub.be [researchportal.vub.be]

- 4. Characterization and purification of the bovine adrenal this compound receptor (AT4) using [125I]benzoylphenylalanine-angiotensin IV as a specific photolabel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AT4 receptor binding characteristics: D-amino acid- and glycine-substituted peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AT4 receptor structure-binding relationship: N-terminal-modified this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound AT4-receptor system in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Receptors in the Rat Prefrontal Cortex: Neuronal Expression and NMDA Inhibition [mdpi.com]

- 9. Angiotensin AT4 ligands are potent, competitive inhibitors of insulin regulated aminopeptidase (IRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of Angiotensin IV in learning and memory consolidation

An In-Depth Technical Guide to the Role of Angiotensin IV in Learning and Memory Consolidation

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Ang IV), the hexapeptide fragment (Val-Tyr-Ile-His-Pro-Phe) of Angiotensin II, has emerged from its status as a supposedly inactive metabolite to become a significant subject of interest in neuroscience.[1] Contrary to earlier assumptions, a robust body of evidence now demonstrates that Ang IV and its analogs play a crucial role in cognitive processes, specifically in the facilitation of learning and the consolidation of memory.[2][3] This technical guide provides a comprehensive overview of the current understanding of Ang IV's mechanisms of action, a summary of the quantitative data from key experimental findings, detailed experimental protocols, and a review of its signaling pathways. The therapeutic potential of targeting the Ang IV system for cognitive disorders is underscored by its ability to enhance synaptic plasticity and memory recall in various preclinical models.[4][5]

This compound Receptors and Signaling Mechanisms

The cognitive effects of Ang IV are mediated through specific binding sites in the brain, concentrated in regions critical for learning and memory such as the hippocampus, cerebellum, and cerebral cortex.[1][6] The precise nature of the Ang IV receptor and its signaling cascade has been a subject of intense research and debate, with two primary hypotheses currently dominating the field.

The AT4 Receptor: Insulin-Regulated Aminopeptidase (IRAP)

The first identified Ang IV binding site was designated the AT4 receptor.[6] A significant breakthrough was the identification of this receptor as Insulin-Regulated Aminopeptidase (IRAP), a transmembrane zinc metalloprotease.[2][7][8] This discovery led to several proposed mechanisms of action:

-

Enzyme Inhibition: Ang IV acts as a competitive inhibitor of IRAP. By inhibiting IRAP's enzymatic activity, Ang IV may prevent the degradation of other endogenous neuropeptides that are themselves involved in memory consolidation.[7]

-

GLUT4 Trafficking: IRAP is known to co-localize with the GLUT4 glucose transporter in intracellular vesicles.[2][7] It is hypothesized that Ang IV binding to IRAP modulates the translocation of GLUT4 to the cell membrane, thereby increasing neuronal glucose uptake. This enhanced energy supply could facilitate the demanding processes of synaptic plasticity and memory formation.[2][9]

The Hepatocyte Growth Factor (HGF)/c-Met System

More recent evidence suggests that some, if not all, of the effects of Ang IV are mediated through the Hepatocyte Growth Factor (HGF) and its receptor tyrosine kinase, c-Met.[4][10] This alternative mechanism proposes that Ang IV and its analogs do not act as direct receptor ligands but as allosteric modulators of the HGF/c-Met system.

-

HGF/Met Modulation: In this model, Ang IV-based compounds bind directly to HGF, modifying its ability to dimerize and activate the c-Met receptor.[11][12] This activation initiates downstream signaling cascades typically associated with cell growth, proliferation, and motility, but which in neurons, are linked to synaptic remodeling and plasticity.[4][13] Key downstream pathways include the PI3K-Akt and MAPK/ERK pathways.[14][15]

The convergence of these proposed pathways appears to be the potentiation of synaptic strength, a cellular correlate of learning and memory.

Signaling Pathway Visualization

The diagram below illustrates the two primary proposed signaling pathways for this compound.

References

- 1. The effects of this compound analogs on long-term potentiation within the CA1 region of the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cognitive-enhancing effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. research.brighton.ac.uk [research.brighton.ac.uk]

- 6. The this compound system: functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The this compound/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. From this compound binding site to AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Brain Renin–Angiotensin System at the Intersect of Physical and Cognitive Frailty [frontiersin.org]

- 11. journalijbcrr.com [journalijbcrr.com]

- 12. Development of this compound analogs as hepatocyte growth factor/Met modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | c-Met-integrin cooperation: Mechanisms, tumorigenic effects, and therapeutic relevance [frontiersin.org]

- 15. Hepatocyte growth factor receptor - Wikipedia [en.wikipedia.org]

Angiotensin IV in Cardiovascular Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin IV (Ang IV), a hexapeptide fragment of the potent vasoconstrictor Angiotensin II (Ang II), has emerged as a significant modulator of cardiovascular function. Once considered an inactive metabolite, Ang IV is now recognized for its distinct physiological roles, often opposing the classical effects of Ang II. This technical guide provides an in-depth overview of the function of this compound in cardiovascular regulation, focusing on its signaling pathways, physiological effects, and the experimental methodologies employed in its study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the Ang IV/AT4 receptor system as a potential therapeutic target.

Core Concepts: The this compound/AT4 Receptor System

The actions of this compound are primarily mediated through its specific receptor, the AT4 receptor.[1] This receptor is pharmacologically distinct from the well-characterized AT1 and AT2 receptors for Angiotensin II.[1] Intriguingly, the AT4 receptor has been identified as insulin-regulated aminopeptidase (B13392206) (IRAP), a transmembrane enzyme.[2] This dual role as a receptor and an enzyme suggests complex and multifaceted signaling mechanisms. The Ang IV/AT4 receptor system is widely distributed in cardiovascular tissues, including the heart and blood vessels, where it exerts a range of effects.[2]

Physiological Functions of this compound in the Cardiovascular System

This compound plays a complex and sometimes contradictory role in cardiovascular regulation, often acting as a counter-regulatory peptide to Angiotensin II. Its effects are observed in cardiac function, vascular tone, and cellular growth processes.

Cardiac Effects

In the heart, this compound has demonstrated a nuanced impact on left ventricular (LV) function. Studies on isolated rabbit hearts have shown that an AT4 receptor agonist, Nle1-Ang IV, can have mixed effects on LV systolic function. While it can depress pressure-generation and ejection capabilities, it may also enhance the sensitivity of pressure development to changes in volume.[3] In contrast to Angiotensin II, which generally has neutral or negative effects on relaxation, both Ang II and Ang IV have been observed to speed up LV relaxation.[3]

Furthermore, this compound exhibits cardioprotective properties. It has been shown to protect against Angiotensin II-induced cardiac injury and dysfunction in isolated rat hearts subjected to ischemia/reperfusion.[4] This protective effect includes the inhibition of Ang II-induced cardiac cell apoptosis and cardiomyocyte hypertrophy.[4]

Vascular Effects

This compound's role in regulating vascular tone is a key area of research. In contrast to the potent vasoconstrictor effects of Angiotensin II, this compound often acts as a vasodilator.[3] This vasodilation is frequently endothelium-dependent and may be mediated by the release of nitric oxide (NO).[3] However, in some vascular beds, such as the pulmonary vasculature of the cat, this compound has been shown to cause vasoconstriction, albeit at a much lower potency than Angiotensin II.[5] In human saphenous veins, this compound also induces concentration-dependent contractions.[6]

Quantitative Data on this compound's Cardiovascular Effects

The following tables summarize quantitative data from various experimental studies on the effects of this compound on key cardiovascular parameters.

| Parameter | Species/Model | This compound Analog/Concentration | Effect | Reference |

| Left Ventricular Function | ||||

| Coronary Flow | Isolated Rabbit Heart | Nle1-Ang IV (10⁻¹⁰ M) | ↓ 7% (from 41 to 38 ml/min, p=0.005) | [3] |

| Myocardial Contractility | Intact Human | Angiotensin Infusion (producing 15-20 mmHg ↑ in aortic diastolic pressure) | ↓ 11-19% in Vce (p<0.05 to <0.005) | [7] |

| Vascular Tone | ||||

| Pulmonary Arterial Pressure | Intact-Chest Cat | This compound (dose-related) | ↑ (100-fold less potent than Ang II) | [5] |

| Vasoconstriction | Human Saphenous Vein | This compound (0.3 µM - 0.1 mM) | Concentration-dependent contraction | [6] |

| Heart Rate | ||||

| Heart Rate | Conscious Sheep | Angiotensin II Infusion (pressor action antagonized) | Dose-dependent tachycardia | [8] |

| Intrinsic Heart Rate | Sham-operated Rats | Angiotensin II Infusion | ↑ (from 369 ± 11 to 427 ± 9 bpm) | [9] |

Note: Some studies utilized Angiotensin II to infer effects related to the renin-angiotensin system, which includes this compound as a metabolite.

Signaling Pathways of this compound

The intracellular signaling cascades initiated by this compound binding to the AT4 receptor are still being fully elucidated but are known to be distinct from the G-protein coupled pathways of AT1 and AT2 receptors. Key downstream pathways include the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway and the activation of endothelial nitric oxide synthase (eNOS).

PI3K/Akt/mTOR Pathway

In cardiomyocytes, the PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[10][11][12] Activation of this pathway by this compound is implicated in its protective effects against cardiac injury and its role in modulating cardiac hypertrophy.[13]

Nitric Oxide Synthase (eNOS) Activation

This compound can stimulate the production of nitric oxide (NO) in endothelial cells through the activation of eNOS.[14] This process is often linked to the PI3K/Akt pathway, where Akt can phosphorylate and activate eNOS.[15] The resulting NO production contributes to the vasodilatory effects of this compound.

Signaling Pathway Diagrams

Experimental Protocols

A variety of in vivo, ex vivo, and in vitro experimental models are used to investigate the cardiovascular effects of this compound.

Isolated Perfused Heart (Langendorff) Preparation

This ex vivo technique allows for the study of cardiac function independent of systemic neuronal and hormonal influences.

Methodology:

-

Animal Preparation: The animal (commonly rat, rabbit, or guinea pig) is anesthetized, and the heart is rapidly excised.[16][17]

-

Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.[16][18]

-

Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is perfused retrogradely through the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, maintaining the heart's viability.[16][18]

-

Data Acquisition: A balloon-tipped catheter inserted into the left ventricle measures intraventricular pressure. Heart rate, coronary flow, and other contractile parameters can also be monitored.[19]

-

Drug Administration: this compound and other pharmacological agents are infused into the perfusion solution to assess their effects on cardiac function.[19]

In Vitro Cardiomyocyte Hypertrophy Assay

This in vitro model is used to study the direct effects of this compound on cardiomyocyte growth.

Methodology:

-

Cell Culture: Neonatal rat ventricular myocytes (NRVMs) or H9c2 cardiomyoblasts are cultured in appropriate media.[20][21]

-

Serum Starvation: Cells are typically serum-starved for 24-48 hours to synchronize them in a quiescent state.[20]

-

Treatment: Cells are treated with this compound at various concentrations for a specified duration (e.g., 24-48 hours).[22] Angiotensin II is often used as a positive control for inducing hypertrophy.[23]

-

Hypertrophy Assessment:

-

Cell Size Measurement: The surface area of individual cells is measured using microscopy and image analysis software.[21]

-

Protein Synthesis: Incorporation of radiolabeled amino acids (e.g., ³H-leucine) is quantified as a measure of protein synthesis.[23]

-

Gene Expression: The expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) is measured by quantitative PCR.[21]

-

Wire Myography for Vascular Reactivity

This technique is used to assess the contractile and relaxant properties of small resistance arteries in response to this compound.

Methodology:

-

Vessel Isolation: Small arteries (e.g., mesenteric or cerebral) are dissected and cleaned of surrounding tissue.[24][25]

-

Mounting: A 2 mm segment of the artery is mounted on two small wires in a myograph chamber.[24]

-

Equilibration: The vessel is bathed in a physiological salt solution at 37°C and stretched to its optimal resting tension.[24]

-

Viability and Endothelial Integrity Check: The vessel's contractile response to a high potassium solution and its relaxation to an endothelium-dependent vasodilator (e.g., acetylcholine) are assessed.[24]

-

Concentration-Response Curves: Cumulative concentrations of this compound are added to the bath to determine its effect on vascular tone (contraction or relaxation).[6]

Conclusion and Future Directions

This compound is a pleiotropic peptide with significant and complex roles in cardiovascular regulation. Its actions, primarily mediated through the AT4 receptor, often counteract the detrimental effects of Angiotensin II, suggesting a protective role in the cardiovascular system. The vasodilatory, anti-hypertrophic, and anti-apoptotic properties of this compound highlight the therapeutic potential of targeting the Ang IV/AT4 receptor system for the treatment of cardiovascular diseases such as hypertension, heart failure, and ischemic heart disease.

Further research is warranted to fully elucidate the downstream signaling pathways of the AT4 receptor and to explore the development of specific and potent agonists and antagonists for this system. A deeper understanding of the interplay between the this compound and Angiotensin II axes will be crucial for the design of novel and effective cardiovascular therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. The this compound/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound protects against angiotensin II-induced cardiac injury via AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of responses to this compound in the pulmonary vascular bed of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative vasoconstrictor effects of angiotensin II, III, and IV in human isolated saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of angiotensin on myocardial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]